7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with a unique structure that features two methyl groups attached to the seventh carbon of the bicyclo[221]hepta-2,5-diene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with maleic anhydride, followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bonds in the bicyclic system, leading to saturated derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the compound, often at the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or other non-polar solvents.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the strained ring system and the presence of double bonds make it highly reactive. The compound can act as a dienophile in Diels-Alder reactions or undergo electrophilic addition reactions due to the electron-rich double bonds .
Comparison with Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the methyl groups at the seventh carbon, making it less sterically hindered and slightly less reactive.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Contains oxygen in the ring system, leading to different reactivity and applications.
Uniqueness: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the two methyl groups, which introduce steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors in chemical reactions and for designing molecules with specific properties .
Properties
CAS No. |
68757-94-8 |
---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-9(2)7-3-4-8(9)6-5-7/h3-8H,1-2H3 |
InChI Key |
QTWUNHIZBRJBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C=CC1C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.